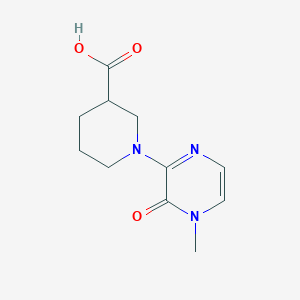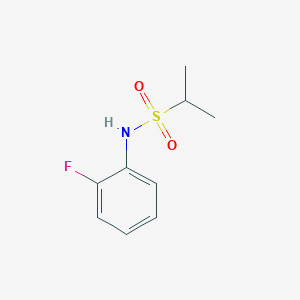
N-(2-fluorophenyl)propane-2-sulfonamide
Vue d'ensemble
Description
Sulfonamides are a group of synthetic antibacterial agents. They contain the sulfonamide functional group, which is structurally similar to p-aminobenzoic acid (PABA), a component required for bacterial folic acid synthesis .
Molecular Structure Analysis
The molecular structure of sulfonamides consists of a benzene ring bonded to a SO2NH2 group. The exact structure of “N-(2-fluorophenyl)propane-2-sulfonamide” would include a propane-2-sulfonamide group attached to a 2-fluorophenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific sulfonamide can vary. For example, the predicted density of “this compound” is 1.296±0.06 g/cm3, and its predicted boiling point is 297.6±42.0 °C .Applications De Recherche Scientifique
Environmental Degradation and Analysis
Microbial Degradation of Polyfluoroalkyl Chemicals : Sulfonamides, including derivatives like N-(2-fluorophenyl)propane-2-sulfonamide, undergo microbial degradation in the environment. This process transforms them into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), raising concerns due to their toxic profiles and persistence in the environment (Liu & Avendaño, 2013).
Analysis of Sulfonamides by Capillary Electrophoresis : Capillary electrophoresis (CE) has been employed to analyze sulfonamides, providing insights into their behavior and aiding in environmental monitoring efforts. This technique is pivotal for understanding the distribution and concentration of sulfonamides in various matrices (Hoff & Kist, 2009).
Medicinal Applications
Sulfonamide Inhibitors and Therapeutic Applications : Sulfonamides, including this compound, serve as scaffolds for developing various therapeutic agents. They have been explored as inhibitors for tyrosine kinase, HIV protease, and other targets, showcasing their versatility in drug development (Gulcin & Taslimi, 2018).
Pharmaceutical Significance of Sulfur (SVI)-Containing Motifs : The sulfonamide functional group plays a crucial role in medicinal chemistry, offering a structural diversity that is beneficial for discovering new therapeutic agents. This highlights the importance of sulfonamide derivatives, including this compound, in the development of drugs for treating various diseases (Zhao et al., 2018).
Novel Applications and Reviews
N-Halo Reagents in Organic Synthesis : this compound and similar compounds find applications in organic synthesis, particularly in transformations involving N-halo reagents. These reagents facilitate various reactions, highlighting the chemical versatility and applicability of sulfonamides in synthetic chemistry (Kolvari et al., 2007).
From Antibacterial to Antitumor Agents : The evolution of sulfonamides from antibacterial to antitumor agents underscores their medicinal significance. This transition reflects the ongoing research efforts to expand the therapeutic applications of sulfonamides, providing a foundation for future drug discovery endeavors (Azevedo-Barbosa et al., 2020).
Mécanisme D'action
Target of Action
Sulfonamides, such as sulfanilamide, are known to target bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth .
Mode of Action
Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By binding to this enzyme, sulfonamides prevent the formation of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, as folic acid is a precursor to nucleotides that are essential for DNA replication .
Result of Action
The ultimate effect of sulfonamides is the inhibition of bacterial growth, making them effective antibacterial agents .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors, including pH and the presence of pus, which can inhibit their antibacterial action .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-(2-fluorophenyl)propane-2-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The compound’s interaction with proteins can lead to changes in protein conformation and function, which in turn influences cellular activities. For example, this compound has been found to interact with enzymes involved in the synthesis of nucleic acids, thereby affecting DNA replication and transcription .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to alterations in cell function. For instance, this compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to inhibition or activation of their catalytic activity. This interaction can result in the disruption of metabolic pathways and cellular processes. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can have downstream effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade into different metabolites, which can have distinct biological activities. Long-term exposure to the compound can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At high doses, this compound can cause toxic or adverse effects, including organ damage and disruption of normal cellular function . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can inhibit or activate enzymes, leading to changes in metabolic flux and metabolite levels. For example, this compound has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis . Additionally, the compound can interact with cofactors such as NADH and ATP, influencing energy metabolism and redox balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments. This compound can accumulate in certain tissues, leading to localized effects on cellular function . The distribution of the compound is influenced by factors such as its chemical properties, the presence of transporters, and the tissue’s metabolic activity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biological activity. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, the compound can be targeted to mitochondria, affecting energy metabolism and apoptotic pathways.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-7(2)14(12,13)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWVMDGXUQWIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


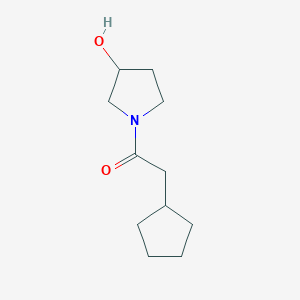

![1-[2-(1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468585.png)

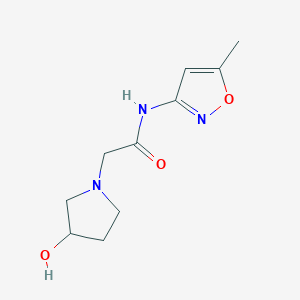

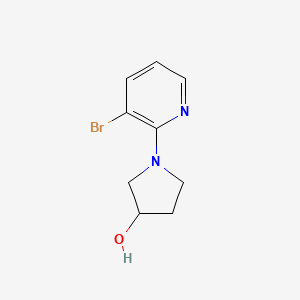

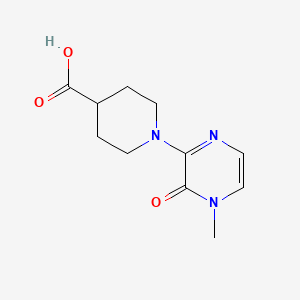
![7-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1468593.png)
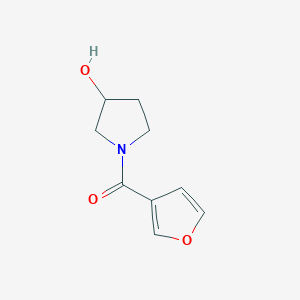
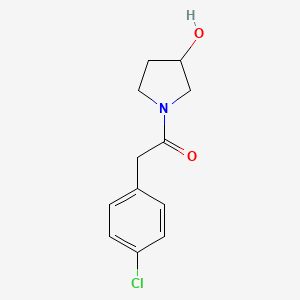
![N-[2-(3-hydroxypyrrolidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468598.png)
